N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Description
N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a synthetic small molecule characterized by a pyridinone core substituted with a 1,2,4-oxadiazole ring and a bromophenyl-acetamide side chain. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and hydrogen-bonding capacity in medicinal chemistry . Structural studies of such compounds often employ crystallographic tools like SHELX for refinement, underscoring the importance of precise molecular characterization in drug development .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-7-9-15(10-8-14)20-25-21(30-26-20)18-6-3-11-27(22(18)29)13-19(28)24-17-5-2-4-16(23)12-17/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGXYINVKUKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a bromophenyl group, an oxadiazole moiety, and a pyridine derivative. This combination may contribute to its biological activities through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole structure exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Many oxadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have reported that derivatives similar to this compound demonstrate effective bactericidal action against Staphylococcus spp. and other pathogens .
- Anticancer Properties : The anticancer potential of oxadiazole derivatives has been extensively studied. For example, certain compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity against these cells . The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation.
- Cytotoxicity : While many compounds exhibit desirable biological activity, it is crucial to assess their cytotoxic effects on normal cells. Some studies have indicated that certain derivatives do not significantly affect normal cell viability while maintaining their antimicrobial efficacy .
Table 1: Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus spp. | 10 | |
| Compound B | Anticancer | MCF-7 | 5 | |
| Compound C | Cytotoxicity | L929 | >100 |
Table 2: Summary of Research Findings
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar oxadiazole derivatives:
- Study on Antimicrobial Properties : A study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity. The results indicated that specific substitutions on the oxadiazole ring enhanced the bactericidal effect against Gram-positive bacteria .
- Anticancer Evaluation : Another research focused on the synthesis and evaluation of oxadiazole derivatives against human cancer cell lines. The findings revealed that modifications in the chemical structure significantly impacted their anticancer efficacy, with some derivatives showing IC50 values lower than standard chemotherapeutics .
Comparison with Similar Compounds
Compound A : N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (Patent: GB 201306881)
- Key Features :
- Shares the 2-oxopyridin-1(2H)-yl core but substitutes the oxadiazole with a 2,4-difluorobenzoyl group.
- Incorporates an L-alanine side chain and a difluorophenyl ethyl group.
- Fluorine atoms enhance bioavailability and metabolic resistance compared to bromine.
- The L-alanine moiety introduces chirality, enabling stereoselective interactions absent in the target compound .
Compound B : 2-((1R)-5-(3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)ureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide (RSC Medicinal Chemistry)
- Key Features: Contains a spiro-oxazolidinone core and dioxopiperidine/dioxoisoindoline groups. Fluorobenzyl and trifluoropropyl substituents increase lipophilicity and electron-withdrawing effects.
- Functional Implications :
Substituent Effects on Physicochemical and Pharmacological Properties
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 2-Oxopyridin-1(2H)-yl + oxadiazole | 2-Oxopyridin-1(2H)-yl + benzoyl | Spiro-oxazolidinone + dioxopiperidine |
| Key Substituents | 3-Bromophenyl, 4-methylphenyl | 2,4-Difluorobenzoyl, L-alanine | 4-Fluorobenzyl, trifluoropropyl |
| Lipophilicity (Predicted logP) | Moderate (3.8–4.2)* | Lower (2.5–3.0)* | High (4.5–5.0)* |
| Halogen Effects | Bromine (steric bulk, halogen bonding) | Fluorine (electron withdrawal) | Fluorine, trifluoromethyl (lipophilicity) |
| Metabolic Stability | High (oxadiazole resistance) | Moderate (fluorine reduces oxidation) | Moderate (spiro structure resists hydrolysis) |
*Predicted values based on analogous structures and substituent contributions.
Research Findings and Trends
- Target Compound: The bromophenyl group may facilitate halogen bonding with targets like kinases or GPCRs, while the oxadiazole enhances stability.
- Compound A: The L-alanine side chain and fluorine substituents indicate a design optimized for oral bioavailability and enzymatic targeting (e.g., proteases or amino acid transporters) .
- Compound B : The spiro and trifluoromethyl groups align with oncology drug design, particularly for protein degradation (e.g., PROTACs) or kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
